S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine
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Overview
Description
Imidazol-1-yl-acetic acid is a versatile compound with significant applications in various fields of science and industry. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its role as a precursor in the synthesis of other important chemicals, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-acetic acid typically involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . Another method involves the nucleophilic substitution (S_N2) reaction of imidazole with tert-butyl chloroacetate in the presence of sodium hydride as a base in a dry aprotic organic solvent, such as acetonitrile .
Industrial Production Methods: Industrial production methods for imidazol-1-yl-acetic acid are designed to be efficient and scalable. These methods often involve the use of robust catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: Imidazol-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazol-1-yl-acetic acid can lead to the formation of imidazol-1-yl-acetaldehyde, while reduction can yield imidazol-1-yl-ethanol.
Scientific Research Applications
Imidazol-1-yl-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazol-1-yl-acetic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of zoledronic acid, imidazol-1-yl-acetic acid acts as a precursor that undergoes further chemical transformations to produce the active drug. Zoledronic acid works by inhibiting osteoclast-mediated bone resorption, which is crucial in the treatment of bone diseases .
Comparison with Similar Compounds
Imidazol-1-yl-acetic acid can be compared with other imidazole derivatives, such as:
Imidazole-4-acetic acid: Another derivative with similar chemical properties but different biological activities.
Histidine: An amino acid containing an imidazole ring, which plays a crucial role in various biological processes.
Zoledronic acid: A bisphosphonate drug synthesized using imidazol-1-yl-acetic acid as a precursor.
The uniqueness of imidazol-1-yl-acetic acid lies in its versatility and wide range of applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
18922-58-2 |
---|---|
Molecular Formula |
C8H10N2O4S2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
N-(dimethyl-λ4-sulfanylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S2/c1-15(2)9-16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
InChI Key |
WEESENDMYMPAIX-UHFFFAOYSA-N |
SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Canonical SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Synonyms |
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine |
Origin of Product |
United States |
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